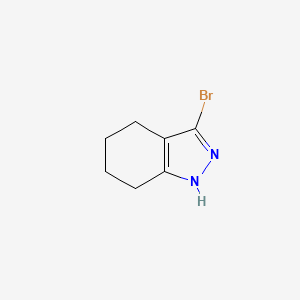

3-bromo-4,5,6,7-tetrahydro-1H-indazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-bromo-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. The presence of a bromine atom at the 3-position and the tetrahydro structure makes this compound unique and potentially useful for various applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4,5,6,7-tetrahydro-1H-indazole typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

3-bromo-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce ketones or carboxylic acids.

科学研究应用

3-bromo-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

作用机制

The mechanism of action of 3-bromo-4,5,6,7-tetrahydro-1H-indazole depends on its specific application. In medicinal chemistry, it often acts by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, certain derivatives of indazole have been shown to inhibit cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The molecular targets and pathways involved vary based on the specific derivative and its intended use.

相似化合物的比较

Similar Compounds

4,5,6,7-tetrahydro-1H-indazole: Lacks the bromine atom at the 3-position, which can significantly alter its reactivity and biological activity.

3-chloro-4,5,6,7-tetrahydro-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

3-iodo-4,5,6,7-tetrahydro-1H-indazole:

Uniqueness

The presence of the bromine atom at the 3-position in 3-bromo-4,5,6,7-tetrahydro-1H-indazole makes it unique compared to its analogs. Bromine is a relatively large and electronegative atom, which can influence the compound’s reactivity, stability, and interaction with biological targets. This uniqueness can be leveraged to develop new compounds with specific desired properties.

生物活性

3-Bromo-4,5,6,7-tetrahydro-1H-indazole (3-Bromo-THI) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of 3-Bromo-THI, focusing on its anti-inflammatory properties, antibacterial effects, and enzyme inhibition capabilities.

Chemical Structure and Properties

The molecular formula of 3-Bromo-THI is C9H10BrN with a molecular weight of approximately 201.06 g/mol. The compound features a bromine atom at the third position of the indazole ring, enhancing its reactivity and biological activity. The tetrahydro structure indicates saturation, which influences its chemical properties and interactions with biological targets.

Target of Action

The primary biological target of 3-Bromo-THI is associated with its anti-inflammatory properties. Studies indicate that it can inhibit the production of key inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner.

Mode of Action

Research suggests that indazole derivatives like 3-Bromo-THI may disrupt normal cellular functions by interacting with specific cellular targets. This interaction leads to inhibition of cell growth and modulation of inflammatory pathways.

Anti-inflammatory Effects

3-Bromo-THI has demonstrated significant anti-inflammatory effects in various biological models. Its ability to reduce inflammation could make it a candidate for treating inflammatory diseases.

Antibacterial Activity

The antibacterial activity of 3-Bromo-THI and its derivatives has been evaluated against several bacterial strains. For instance, a study reported the minimum inhibitory concentrations (MICs) and zones of inhibition for various indazole derivatives:

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli |

|---|---|---|---|

| 5A | 8 μg/mL | 10 μg/mL | 10 μg/mL |

| 5B | 8 μg/mL | 10 μg/mL | 11 μg/mL |

| 5C | 7 μg/mL | 17 μg/mL | 8 μg/mL |

| Penicillin | 30 μg/mL | 32 μg/mL | 35 μg/mL |

These results indicate that certain derivatives exhibit promising antibacterial activity comparable to standard antibiotics like penicillin .

Enzyme Inhibition

3-Bromo-THI has shown potential as an enzyme inhibitor, particularly targeting kinases involved in various cellular processes. This property is significant for developing therapies aimed at diseases such as cancer and neurodegenerative disorders. Molecular docking studies have revealed binding interactions with specific amino acids in target proteins, suggesting a mechanism for its inhibitory effects .

Case Studies and Research Findings

- Anti-inflammatory Research : A study highlighted the anti-inflammatory potential of indazole derivatives, including 3-Bromo-THI, showing reductions in inflammatory markers in vitro. These findings support further exploration into therapeutic applications for chronic inflammatory conditions.

- Antibacterial Evaluation : In another research effort, the antibacterial properties were assessed through agar diffusion methods. Compounds derived from 3-Bromo-THI demonstrated varying degrees of effectiveness against pathogenic bacteria, emphasizing its utility in antibiotic development .

- Molecular Docking Studies : Docking studies indicated that derivatives of 3-Bromo-THI bind effectively to targets like DNA gyrase, with calculated binding energies suggesting strong interactions that could inhibit bacterial growth .

常见问题

Q. Basic Synthesis and Characterization

Q. Q1. What are the most reliable synthetic routes for 3-bromo-4,5,6,7-tetrahydro-1H-indazole?

The compound is typically synthesized via bromination of the parent 4,5,6,7-tetrahydro-1H-indazole scaffold. A regioselective bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions . For example, bromination of tetrahydroindazole derivatives in anhydrous dichloromethane with NBS at 0–5°C yields the desired product with >80% purity after recrystallization. Confirm regioselectivity using 1H-NMR and 13C-NMR to distinguish between 3- and 5-bromo isomers .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (e.g., calculated for C7H9BrN2: 200.0718, observed 200.0720) .

- NMR: 1H-NMR distinguishes the brominated position (e.g., downfield shifts for protons adjacent to bromine). 13C-NMR identifies carbons bonded to bromine (δ ~90–110 ppm) .

- X-ray Crystallography: Resolves structural ambiguities; for example, tetrahydroindazole derivatives often exhibit chair-like conformations in the solid state .

Q. Advanced Synthesis Challenges

Q. Q3. How can researchers address regioselectivity challenges in brominating tetrahydroindazoles?

Regioselectivity is influenced by steric and electronic factors. Computational tools like density functional theory (DFT) predict electron density distribution, guiding reaction optimization. For example, DFT studies on 4,5,6,7-tetrahydro-1H-indazole show higher electron density at the 3-position, favoring bromination there. Experimental validation via competitive reactions with substituents (e.g., methyl groups) can further refine selectivity .

Q. Q4. What strategies improve yield in multi-step syntheses involving 3-bromo-tetrahydroindazole intermediates?

- Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield the indazole NH during bromination.

- Catalytic Systems: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables functionalization without degrading the tetrahydro ring .

- Workflow Optimization: Monitor reaction progress via TLC or in situ IR to minimize side products .

Q. Applications in Material Science

Q. Q5. Can this compound act as a corrosion inhibitor?

Yes, indazole derivatives are effective inhibitors due to electron-rich heterocycles adsorbing onto metal surfaces. For example, menthone-derived tetrahydroindazoles inhibit mild steel corrosion in 1M HCl with >90% efficiency at 10−3 M. Adsorption follows the Langmuir isotherm, confirmed by polarization curves and weight loss measurements. The bromine substituent enhances electron-withdrawing effects, improving adsorption stability .

Q. Q6. How does the electronic structure of 3-bromo-tetrahydroindazole influence its coordination chemistry?

The bromine atom and indazole nitrogen provide binding sites for metal ions. For instance, Cu(II) complexes with tetrahydroindazole ligands exhibit square-planar geometries, confirmed by UV-Vis and EPR spectroscopy. Such complexes show antimicrobial activity (e.g., MIC = 25 µg/mL against E. coli), linked to redox-active metal centers .

Q. Methodological Pitfalls and Data Contradictions

Q. Q7. Why do corrosion inhibition efficiencies reported for indazole derivatives vary across studies?

Discrepancies arise from differences in:

- Substrate Purity: Impurities on mild steel surfaces alter adsorption kinetics.

- Experimental Conditions: Temperature (e.g., 298 K vs. 328 K) and inhibitor concentration affect Langmuir isotherm validity .

- Theoretical Assumptions: DFT simulations may oversimplify solvent effects or surface heterogeneity. Validate models with experimental adsorption free energies .

Q. Q8. How can conflicting crystallographic data for tetrahydroindazole derivatives be resolved?

Use Hirshfeld surface analysis to compare intermolecular interactions (e.g., hydrogen bonds, π-stacking). For example, 3-trifluoromethyl-4,5,6,7-tetrahydro-1H-indazole shows phase transitions at 155.9°C due to conformational flexibility, which single-crystal X-ray data may not capture .

Q. Pharmacological Potential

Q. Q9. What in vitro assays are suitable for evaluating the bioactivity of 3-bromo-tetrahydroindazole?

- Kinase Inhibition: Screen against CDK or PKA isoforms using fluorescence polarization assays.

- Antimicrobial Activity: Use microdilution assays (CLSI guidelines) for bacterial/fungal strains.

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Q. Q10. How can SAR studies optimize the pharmacological profile of brominated tetrahydroindazoles?

- Substituent Effects: Replace bromine with methyl or nitro groups to modulate lipophilicity (clogP) and target binding.

- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl) to enhance bioavailability .

Q. Safety and Handling

Q. Q11. What safety protocols are recommended for handling this compound?

属性

IUPAC Name |

3-bromo-4,5,6,7-tetrahydro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDITHCBNPLRPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。